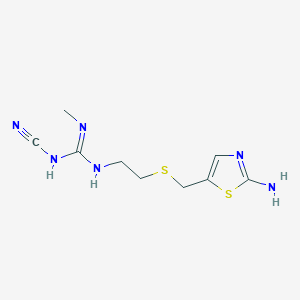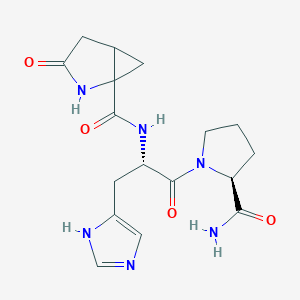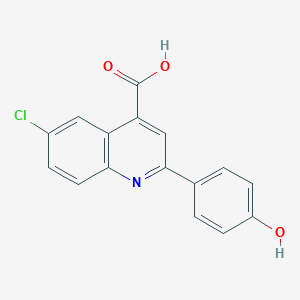
6-氯-2-(4-羟基苯基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions and methodologies. For instance, the synthesis of 6-substituted 1-ethyl-1,4-dihydro-7-[(1-imidazolyl)phenylmethyl]-4-oxo-3-quinolinecarboxylic acids demonstrates the complexity and variety in the synthetic routes of quinoline derivatives, where different substituents like chloro groups are introduced at specific positions on the quinoline ring to achieve desired chemical structures (Frigola et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction studies, for example, have been used to determine the absolute configuration of synthesized quinoline derivatives, providing insights into their three-dimensional structure and how substitutions at different positions affect their overall molecular architecture (Украинец et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, leading to a wide range of products with diverse properties. The reactivity of these compounds can be manipulated by introducing different functional groups, such as the conversion of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives through reduction and acetylation reactions, showcasing the versatility of quinoline compounds in chemical synthesis (Vasin et al., 2013).
科学研究应用
光物理性质研究
- 应用: 对喹啉衍生物,包括6-氯-2-(4-羟基苯基)喹啉-4-羧酸的光物理行为进行研究已成为研究课题。这些化合物以其双重发射、大斯托克斯位移发射模式以及对溶剂极性的依赖而闻名。这项研究对于开发用于各种应用的新荧光物质至关重要。
- 来源: (Padalkar & Sekar, 2014)。
细胞毒活性和分子对接研究
- 应用: 合成了喹啉-4-羧酸衍生物,并评估了它们对各种癌细胞系的细胞毒活性。它们表现出显著的抗癌活性,并在某些细胞系中诱导凋亡性DNA碎裂。分子对接研究为了解它们的作用机制提供了见解,这对于设计新的抗癌药物非常有价值。
- 来源: (Bhatt, Agrawal, & Patel, 2015)。
分析试剂应用
- 应用: 与喹啉羧酸密切相关的喹啉二羧酸已被研究作为分析试剂。它们的溶解度积和沉淀的最佳pH值已确定,并用于各种金属的重量法测定。
- 来源: (Dutt, Sanayal, & Nag, 1968)。
合成和结构分析
- 应用: 对喹啉衍生物的合成和结构分析进行研究,包括它们的热稳定性和使用各种光谱技术进行表征,有助于更广泛地了解它们的化学性质。
- 来源: (Hoefnagel et al., 1993)。
新颖合成方法
- 应用: 开发合成喹啉衍生物的新方法为创造具有潜在应用于药物化学和其他领域的独特化合物打开了途径。
- 来源: (Li, Wang, & Zou, 2017)。
属性
IUPAC Name |
6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXWWEZKXRRXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419984 |
Source


|
| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
116734-19-1 |
Source


|
| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

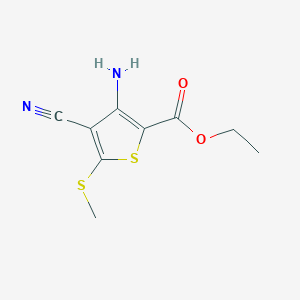
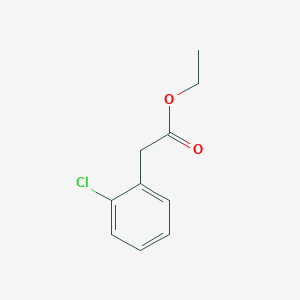
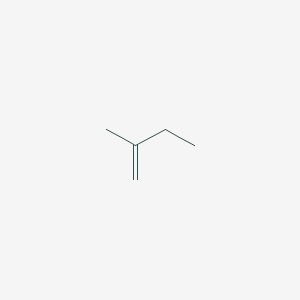

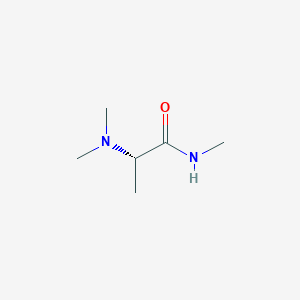
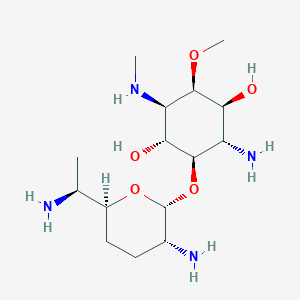


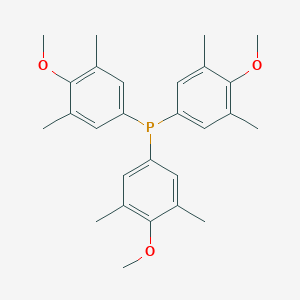


![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
